molecular formula C13H19NO B8588891 2-Piperidinemethanol,1-methyl-a-phenyl-

2-Piperidinemethanol,1-methyl-a-phenyl-

Cat. No. B8588891
M. Wt: 205.30 g/mol
InChI Key: JGAYLCZXGQAXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Piperidinemethanol,1-methyl-a-phenyl- is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Piperidinemethanol,1-methyl-a-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinemethanol,1-methyl-a-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Piperidinemethanol,1-methyl-a-phenyl-

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1-methylpiperidin-2-yl)-phenylmethanol

InChI

InChI=1S/C13H19NO/c1-14-10-6-5-9-12(14)13(15)11-7-3-2-4-8-11/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3

InChI Key

JGAYLCZXGQAXQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C(C2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The trifluoromethanesulfonate salt of N-methyl-2-benzoylpyridine (23.2 g, 0.066 mol) was added to a Parr bottle containing platinum oxide (0.20 g) and acetic acid (100 ml). Hydrogenation was stopped after 8 hours and a 299 psi drop in pressure. The reaction mixture was filtered. The filtrate was concentrated using a rotovap and poured onto ice. It was basified using 25% sodium hydroxide to pH 11. This aqueous mixture was extracted with ethyl acetate. The organic layer was washed with a small amount of water and brine. It was dried over potassium carbonate, filtered and stripped. The residue was dissolved in toluene and filtered. The toluene was stripped using the rotovap leaving 12.1 g (88% yield) 2-(α-hydroxybenzyl)-N-methylpiperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-methyl-2-benzoylpyridine
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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